molecular formula C15H11BrClN3O4S B5145802 N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B5145802
M. Wt: 444.7 g/mol
InChI Key: UPCQQGGJLULTRU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-bromo-2-chloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-methoxy-3-nitrobenzoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and overall molecular structure, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O4S/c1-24-13-5-2-8(6-12(13)20(22)23)14(21)19-15(25)18-11-4-3-9(16)7-10(11)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCQQGGJLULTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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